Cas no 1804342-25-3 (3-Hydroxy-5-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-2-carboxaldehyde)

3-Hydroxy-5-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-2-carboxaldehyde is a fluorinated pyridine derivative with significant utility in pharmaceutical and agrochemical synthesis. Its structure features both trifluoromethoxy and trifluoromethyl substituents, enhancing its reactivity and stability in demanding chemical environments. The aldehyde functional group provides a versatile handle for further derivatization, enabling the construction of complex heterocyclic frameworks. This compound is particularly valuable in the development of bioactive molecules due to its electron-withdrawing substituents, which can influence metabolic stability and binding affinity. Its high purity and well-defined synthetic pathway make it a reliable intermediate for research and industrial applications requiring precise molecular modifications.
3-Hydroxy-5-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-2-carboxaldehyde structure
1804342-25-3 structure
Product Name:3-Hydroxy-5-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-2-carboxaldehyde
CAS No:1804342-25-3
MF:C8H3F6NO3
MW:275.104743242264
CID:4834822
Update Time:2025-05-23

3-Hydroxy-5-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-2-carboxaldehyde Chemical and Physical Properties

Names and Identifiers

    • 3-Hydroxy-5-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-2-carboxaldehyde
    • Inchi: 1S/C8H3F6NO3/c9-7(10,11)6-5(18-8(12,13)14)1-4(17)3(2-16)15-6/h1-2,17H
    • InChI Key: WOAKMMYPOMGGDE-UHFFFAOYSA-N
    • SMILES: FC(C1C(=CC(=C(C=O)N=1)O)OC(F)(F)F)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 304
  • XLogP3: 2.9
  • Topological Polar Surface Area: 59.4

3-Hydroxy-5-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-2-carboxaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029092318-1g
3-Hydroxy-5-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-2-carboxaldehyde
1804342-25-3 97%
1g
$1,519.80 2022-04-02

Additional information on 3-Hydroxy-5-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-2-carboxaldehyde

Introduction to 3-Hydroxy-5-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-2-carboxaldehyde (CAS No. 1804342-25-3) and Its Significance in Modern Chemical Biology

3-Hydroxy-5-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-2-carboxaldehyde, identified by its CAS number 1804342-25-3, is a sophisticated organic compound that has garnered significant attention in the field of chemical biology due to its unique structural features and potential applications. This compound belongs to the pyridine family, a heterocyclic aromatic ring system that is widely recognized for its role in pharmaceuticals, agrochemicals, and material sciences. The presence of multiple functional groups, including hydroxyl, trifluoromethoxy, and trifluoromethyl substituents, endows this molecule with distinct chemical properties that make it a valuable scaffold for drug discovery and synthetic chemistry.

The structural configuration of 3-Hydroxy-5-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-2-carboxaldehyde incorporates several key features that contribute to its reactivity and biological activity. The aldehyde group at the 2-position serves as a versatile handle for further functionalization, enabling the synthesis of more complex derivatives. Additionally, the trifluoromethyl and trifluoromethoxy groups introduce electron-withdrawing effects, which can modulate the electronic properties of the molecule and influence its interactions with biological targets. These characteristics make it an attractive candidate for exploring novel therapeutic agents.

In recent years, there has been growing interest in the development of small molecules that can modulate biological pathways associated with inflammation, cancer, and neurodegenerative diseases. The pyridine scaffold has been extensively studied for its ability to interact with various enzymes and receptors, making it a privileged structure in medicinal chemistry. Specifically, compounds containing hydroxyl and aldehyde functionalities have shown promise in inhibiting key enzymes involved in disease pathways. For instance, studies have demonstrated that pyridine-based aldehydes can act as inhibitors of polyphenol oxidases and lipoxygenases, which are enzymes implicated in oxidative stress-related disorders.

The trifluoromethoxy group in 3-Hydroxy-5-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-2-carboxaldehyde is particularly noteworthy due to its ability to enhance metabolic stability and binding affinity. Trifluoromethoxy-substituted compounds are known to exhibit improved pharmacokinetic profiles, which is a critical factor in drug development. This group can also influence the lipophilicity of the molecule, affecting its ability to cross biological membranes. Such properties are essential for designing drugs that require efficient absorption and distribution within the body.

Furthermore, the trifluoromethyl group contributes to the overall rigidity of the pyridine ring, which can be advantageous in terms of binding specificity. This feature is particularly relevant when designing molecules intended to interact with proteins or nucleic acids. The combination of these substituents creates a molecular environment that can be fine-tuned to achieve desired biological effects. For example, modifications at these positions have been shown to alter binding affinities and selectivity profiles, which are crucial for minimizing side effects.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with greater accuracy. By leveraging techniques such as molecular docking and quantum mechanical calculations, scientists can identify potential binding interactions between 3-Hydroxy-5-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-2-carboxaldehyde and target proteins. These computational studies have revealed that this compound may interact with enzymes involved in metabolic pathways relevant to inflammation and cancer. Such insights have guided experimental efforts toward optimizing its structure for therapeutic applications.

In addition to its potential as a drug candidate, 3-Hydroxy-5-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-2-carboxaldehyde serves as a valuable intermediate in synthetic chemistry. Its versatile functional groups allow for diverse chemical transformations, making it a useful building block for constructing more complex molecules. Researchers have utilized this compound to synthesize derivatives with enhanced biological activity or improved pharmacokinetic properties. These efforts highlight its importance as a tool in drug discovery pipelines.

The synthesis of 3-Hydroxy-5-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-2-carboxaldehyde presents unique challenges due to the complexity of its structure. However, advances in synthetic methodologies have made it more accessible than ever before. Modern techniques such as transition metal-catalyzed reactions and flow chemistry have enabled efficient production of this compound on both laboratory and industrial scales. These innovations have not only facilitated research but also paved the way for large-scale manufacturing of related derivatives.

One particularly interesting application of this compound is in the development of probes for biochemical studies. The aldehyde functionality can be used to label biomolecules or track metabolic pathways in cells. Such probes are essential tools for understanding complex biological processes at the molecular level. By using 3-Hydroxy-5-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-2-carboxaldehyde as a starting point, researchers can design molecules that provide insights into disease mechanisms and potential therapeutic targets.

The role of fluorinated compounds in medicinal chemistry cannot be overstated. The introduction of fluorine atoms into organic molecules often leads to significant improvements in their pharmacological properties. Fluoro-substituted compounds tend to exhibit higher bioavailability, better metabolic stability, and enhanced binding affinity compared to their non-fluoro counterparts. This has led to an increased interest in developing fluorinated analogs of existing drugs and discovering new fluorinated bioactive molecules.

In conclusion,3-Hydroxy-5-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-2-carboxaldehyde (CAS No. 1804342-25-3) is a multifaceted compound with significant potential in chemical biology and drug discovery. Its unique structural features make it an attractive scaffold for designing novel therapeutic agents targeting various diseases. The ongoing research into this molecule underscores its importance as both a synthetic intermediate and a biologically active compound.

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